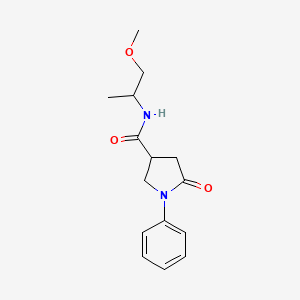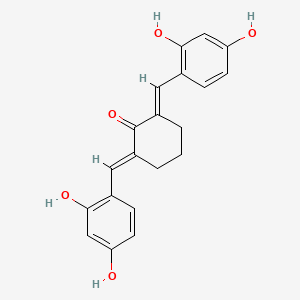
2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone
説明
2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone is a useful research compound. Its molecular formula is C20H18O5 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.11542367 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Polymer Science Applications
2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone has been utilized as a starting material in the preparation of novel classes of polyesters, polyurethanes, and epoxy resins. These materials exhibit improved solubility and thermal stability, with some polymers showing stability up to temperatures of 365-407°C and offering high char yields at 800°C under anaerobic conditions (Diakoumakos & Mikroyannidis, 1994).
2. Mesomorphic Properties in Material Science
Research has shown that derivatives of this compound, such as 2,6-bis(4-alkoxybenzylidene)cyclohexanones, exhibit mesomorphic behavior. These materials are characterized by distinct phases, including nematic and smectic phases, which are influenced by the size of the cycloalkanone ring and the nature of the substituents (Matsunaga & Miyamoto, 1993).
3. Applications in Photoresists
Derivatives like 2,6-bis(4-azidobenzylidene) cyclohexanone have been used as photosensitizers in photoresists. Their thermal stability, however, can be influenced by the presence of unsaturated material in the formulation, impacting the performance in photolithographic processes (Pryde, 1986).
4. Acidochromic and Solvatochromic Properties
Studies have synthesized and characterized substituted 2,6-dibenzylidene cyclohexanone-based bischalcone derivatives. These compounds exhibit significant acidochromic and solvatochromic behaviors, demonstrating potential in the development of color-changing materials and sensors (Badal et al., 2020).
5. Synthesis of Photoactive Solids
The synthesis of novel photoactive solids like (2E, 6E) 4-methyl-2,6 bis(4-hydroxybenzylidene) cyclohexanone has been achieved, indicating potential applications in areas that require materials responsive to light (Rajkotia, 2012).
6. Optical Properties and pH Sensitivity
A study on a fluorescent benzylidene cyclohexanone-containing phosphinimine derivative revealed its reversible optical pH indicator properties. The color and fluorescence of this compoundchange in response to varying pH levels, highlighting its potential application in pH sensing and monitoring (Xu et al., 2013).
7. Antitumor and Cytotoxicity Studies
Compounds derived from this compound, such as 2-benzylidenecyclohexanones and 2,6-bis(benzylidene)cyclohexanones, have been evaluated for their antitumor and cytotoxic activities. Some of these compounds have shown significant cytotoxic properties and effects on mitochondrial function, indicating potential use in cancer research and therapy (Dimmock et al., 1976).
8. Photochemical and Spectral Studies
The kinetics and thermodynamics of 2,6-bis(2-hydroxybenzilidene)cyclohexanone chemical reactions have been studied, particularly in relation to their photochemical behavior. This research contributes to understanding the chemical behavior of similar compounds, potentially leading to applications in photochemistry and material sciences (Moro et al., 2014).
特性
IUPAC Name |
(2E,6E)-2,6-bis[(2,4-dihydroxyphenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c21-16-6-4-12(18(23)10-16)8-14-2-1-3-15(20(14)25)9-13-5-7-17(22)11-19(13)24/h4-11,21-24H,1-3H2/b14-8+,15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFESQQVBZPAHPN-VOMDNODZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=C(C=C(C=C2)O)O)C(=O)C(=CC3=C(C=C(C=C3)O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=C(C=C(C=C2)O)O)/C(=O)/C(=C/C3=C(C=C(C=C3)O)O)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-benzodioxol-5-yl[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5330262.png)
![1-benzyl-N,5-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5330276.png)
![8-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5330295.png)
![N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5330308.png)
![N-benzyl-N'-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5330319.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5330324.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330327.png)
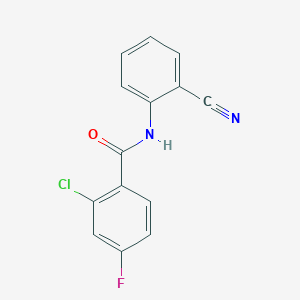
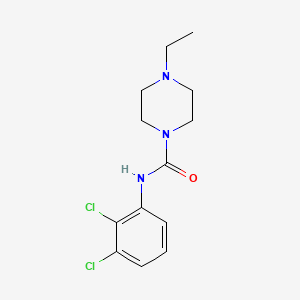
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5330358.png)
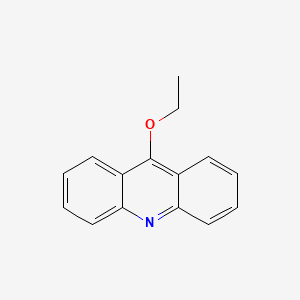
![2-{3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5330370.png)
![1-benzyl-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330382.png)
